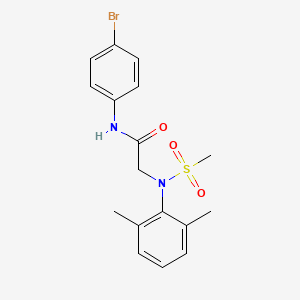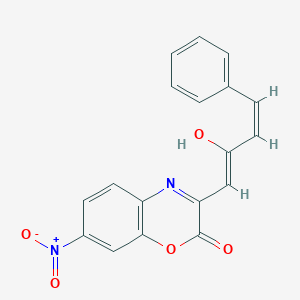
N~1~-(4-bromophenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-bromophenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been studied extensively for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for hypertension and other cardiovascular diseases. It has also been studied for its potential use in the treatment of erectile dysfunction, pulmonary hypertension, and other conditions.
Wirkmechanismus
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). This leads to relaxation of smooth muscle cells and vasodilation, which can help to lower blood pressure and improve blood flow. BAY 41-2272 has also been shown to have anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, including the heart, lungs, and kidneys. It has also been shown to improve endothelial function and reduce oxidative stress. In addition, BAY 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BAY 41-2272 is its high specificity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, its potency and efficacy may vary depending on the experimental conditions and the specific cell or tissue type being studied. In addition, BAY 41-2272 may have off-target effects that need to be taken into account when interpreting experimental results.
Zukünftige Richtungen
There are several potential future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of fibrosis, a condition characterized by the accumulation of scar tissue in various organs. BAY 41-2272 has been shown to have anti-fibrotic effects in animal models of liver and lung fibrosis, and further studies are needed to determine its potential therapeutic applications in humans. Finally, BAY 41-2272 may have applications in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis, and further studies are needed to explore these potential applications.
Synthesemethoden
The synthesis of BAY 41-2272 involves several steps, starting with the reaction of 4-bromobenzylamine with 2,6-dimethylphenyl isocyanate to form N-(4-bromophenyl)-N-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride and glycine to form the final product, BAY 41-2272. The synthesis has been optimized to yield high purity and high yield of the final product.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-5-4-6-13(2)17(12)20(24(3,22)23)11-16(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOENATQMBCYDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)

![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)

![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)


![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)


![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6118910.png)